[1] What is Triethylhexanoin? | Paula's Choice,
Triethylhexanoin is a synthetic ester formed through the esterification of glycerin (propane-1,2,3-triol) and 2-ethylhexanoic acid, a branched-chain fatty acid. This compound has a triglyceride structure, where the central glycerin molecule is esterified with three 2-ethylhexanoic acid moieties. It appears as a colorless to pale yellow transparent oily liquid and is characterized by its emollient properties, making it highly valued in cosmetic formulations for its ability to enhance skin texture and moisture retention .
In cosmetics, Triethylhexanoin acts primarily as an emollient. It helps improve the spreadability of other ingredients, forms a lubricating film on the skin, and aids in retaining moisture by reducing transepidermal water loss (TEWL) [, ]. Additionally, it can act as a solvent for fragrances and other lipophilic cosmetic components [].
The primary chemical reaction involving Triethylhexanoin is its synthesis via esterification:
In this reaction, glycerin reacts with 2-ethylhexanoic acid to produce Triethylhexanoin and water. The reaction typically requires an acid catalyst to proceed efficiently. Additionally, Triethylhexanoin can undergo hydrolysis under certain conditions, reverting back to glycerin and 2-ethylhexanoic acid .
Triethylhexanoin exhibits low toxicity and is not irritating to skin or eyes. It functions primarily as an emollient in cosmetic products, helping to improve skin hydration by reducing transepidermal water loss. It is also noted for its ability to enhance the spreadability of formulations, contributing to a silky feel without greasiness . Its biological activity includes potential roles in skin conditioning and hair care, enhancing the appearance and manageability of hair .
Triethylhexanoin can be synthesized through several methods:
Triethylhexanoin is widely used in various industries, particularly cosmetics and personal care products. Its applications include:
Triethylhexanoin shares similarities with several other compounds that also serve as emollients or skin conditioning agents. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Glyceryl Triacetate | Triglyceride | Derived from glycerin; used as a skin conditioner. |
Glyceryl Tris(2-ethylhexanoate) | Triglyceride | Similar structure; used for moisture retention. |
Triolein | Triglyceride | Contains oleic acid; primarily used for nutrition. |
Triundecanoin | Triglyceride | Longer carbon chain; used in hair care products. |
Triheptanoin | Triglyceride | Medium-chain triglyceride; used in food applications. |
Triethylhexanoin stands out due to its specific fatty acid composition (2-ethylhexanoic acid), which contributes to its unique emollient properties and suitability for cosmetic applications compared to other triglycerides .
Triethylhexanoin is systematically classified as a triglyceride ester belonging to the broader category of neutral glycerolipids and triacylglycerols [9] [13]. The compound's International Union of Pure and Applied Chemistry systematic name is 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate, which precisely describes its molecular architecture [1] [4] [6]. Alternative systematic nomenclature includes propane-1,2,3-triyl tris(2-ethylhexanoate) and glycerol tris(2-ethylhexanoate), both of which emphasize the glycerol backbone structure [1] [22] [23].
The Chemical Abstracts Service registry number for triethylhexanoin is 7360-38-5, and it is officially designated under the Chemical Abstracts Service name as hexanoic acid, 2-ethyl-, 1,2,3-propanetriyl ester [1] [3]. Common names for this compound include glyceryl tri(2-ethylhexanoate), trioctanoin, and hexalan [1] [2] [3]. Commercial trade names encompass hexalan, crodamol glyceryl triethylhexanoate, and panasate 800 [1] [2].
The compound belongs to the functional group classification of carboxylic acid esters, specifically triesters, due to the presence of three ester linkages connecting the glycerol backbone to the fatty acid components [21]. Within lipid classification systems, triethylhexanoin is categorized as a branched-chain fatty acid ester, distinguishing it from linear triglycerides commonly found in natural oils and fats [9] [10] [13].
Table 1: Nomenclature and Chemical Classification of Triethylhexanoin
Classification Category | Description/Name | Reference |
---|---|---|
Chemical Class | Triglyceride ester, Branched-chain fatty acid ester | [9] [10] [13] |
Functional Group | Carboxylic acid ester (triester) | [21] |
Lipid Classification | Neutral glycerolipid, Triacylglycerol | [9] [13] |
International Union of Pure and Applied Chemistry Systematic Name | 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | [1] [4] [6] |
Alternative Systematic Names | Propane-1,2,3-triyl tris(2-ethylhexanoate); Glycerol tris(2-ethylhexanoate) | [1] [22] [23] |
Trade Names | Hexalan, Crodamol glyceryl triethylhexanoate, Panasate 800 | [1] [2] |
Chemical Abstract Service Name | Hexanoic acid, 2-ethyl-, 1,2,3-propanetriyl ester | [1] [3] |
Triethylhexanoin possesses the molecular formula C27H50O6, corresponding to a molecular weight ranging from 470.68 to 470.70 grams per mole [1] [2] [3]. The molecular structure consists of a glycerol backbone (propane-1,2,3-triol) esterified with three identical 2-ethylhexanoic acid molecules [1] [9]. This structural arrangement results in a symmetric triglyceride with branched fatty acid chains, distinguishing it from conventional linear fatty acid triglycerides [9] [10].
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC [1] [8]. The International Chemical Identifier key for triethylhexanoin is DGSZGZSCHSQXFV-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [1] [8].
Each 2-ethylhexanoic acid component contains eight carbon atoms arranged in a branched configuration, with an ethyl group attached to the second carbon of the hexanoic acid chain [9] [12]. The branching pattern at the C-2 position creates a distinctive molecular architecture that influences the compound's physical and chemical properties [12] [29]. The three ester bonds (-COO-) connect the carboxyl groups of the 2-ethylhexanoic acid molecules to the hydroxyl groups of the glycerol backbone [21] [13].
Table 2: Molecular Structure and Formula Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₅₀O₆ | [1] [2] |
Molecular Weight (g/mol) | 470.68-470.70 | [2] [3] |
International Union of Pure and Applied Chemistry Name | 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | [1] [4] [6] |
Simplified Molecular Input Line Entry System | CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | [1] [8] |
International Chemical Identifier Key | DGSZGZSCHSQXFV-UHFFFAOYSA-N | [1] [8] |
European Community Number | 230-896-0 | [2] [19] |
Unique Ingredient Identifier | 7K3W1BIU6K | [1] [2] |
The triglyceride ester structure of triethylhexanoin exhibits several distinctive characteristics that differentiate it from natural triglycerides [9] [10]. The central glycerol backbone maintains the standard propane-1,2,3-triol configuration found in all triglycerides, with three hydroxyl groups available for esterification [1] [9]. The uniformity of the fatty acid components, with all three positions occupied by identical 2-ethylhexanoic acid molecules, creates a symmetric molecular structure [9].
The fatty acid chains in triethylhexanoin are fully saturated, containing no double bonds, which contributes to the compound's chemical stability and resistance to oxidation [9] [10]. Each 2-ethylhexanoic acid chain contains eight carbon atoms with a characteristic branching pattern at the second carbon position, where an ethyl group is attached [9] [12]. This branching configuration results in a more compact molecular structure compared to linear eight-carbon fatty acids [12] [29].
The ester linkages in triethylhexanoin demonstrate typical carboxylic acid ester properties, including susceptibility to hydrolysis under acidic or basic conditions [21] [13]. The molecular geometry around each ester carbon exhibits tetrahedral coordination, while the overall molecule maintains high conformational flexibility due to the presence of single bonds throughout the structure [25]. This flexibility allows for multiple conformational states and contributes to the compound's liquid state at room temperature [9].
The compound exhibits a density of 0.968 grams per milliliter at 20 degrees Celsius, with a specific gravity of 0.95 [3] [6] [2] [18]. The predicted boiling point is 498.1 ± 12.0 degrees Celsius, while the flash point is measured at 225 degrees Celsius [3] [6] [2] [18]. Triethylhexanoin is insoluble in water due to its hydrophobic nature, with a high octanol-water partition coefficient (LogP) of 8.98, indicating strong lipophilicity [2] [18] [6] [15].
Table 3: Structural Characteristics and Physical Properties
Structural Feature | Description | Reference |
---|---|---|
Central Backbone | Glycerol (propane-1,2,3-triol) | [1] [9] |
Fatty Acid Component | 2-ethylhexanoic acid (three identical units) | [9] [12] |
Ester Bonds | Three ester linkages (-COO-) | [21] [13] |
Carbon Chain Length | 8 carbons per fatty acid chain | [9] [12] |
Branching Pattern | Branched at C-2 position (ethyl branch) | [12] [29] |
Degree of Saturation | Fully saturated (no double bonds) | [9] [10] |
Molecular Geometry | Tetrahedral carbon centers, flexible chains | [25] |
Density (20°C) | 0.968 g/mL | [3] [6] |
Boiling Point | 498.1±12.0°C (predicted) | [3] [6] |
Water Solubility | Insoluble | [2] [18] |
LogP (octanol-water) | 8.98 | [6] [15] |
The stereochemical properties of triethylhexanoin present a complex scenario due to the presence of multiple potential chiral centers within the molecule [11] [29]. Each 2-ethylhexanoic acid unit contains a carbon atom at the C-2 position that is bonded to four different substituents: a hydrogen atom, an ethyl group, a butyl chain, and a carboxyl group [29]. This configuration theoretically creates a chiral center, resulting in the possibility of stereoisomeric forms [25] [29].
The glycerol backbone itself does not contribute to the stereochemical complexity, as it maintains a prochiral center that becomes differentiated only through the attachment of different fatty acids [27] [31]. In the case of triethylhexanoin, all three positions of the glycerol backbone are occupied by identical 2-ethylhexanoic acid molecules, which simplifies the overall stereochemical analysis [9] [27].
The stereochemical configuration has minimal impact on the compound's bulk physical properties due to the racemic nature of the mixture [11] [29]. The molecular conformational flexibility remains high due to the presence of single bonds throughout the structure, allowing for rotation around carbon-carbon and carbon-oxygen bonds [9] [25]. This flexibility contributes to the compound's ability to adopt multiple conformational states and influences its physical behavior as a liquid at ambient conditions [9].
Table 4: Stereochemical Properties
Stereochemical Feature | Description | Reference |
---|---|---|
Chiral Centers | Three potential chiral centers (C-2 of each fatty acid) | [11] [29] |
Stereochemical Classification | Mixed stereochemistry (racemic mixture) | [11] [29] |
Optical Activity | No net optical rotation | [11] [29] |
Enantiomeric Forms | (S)-enantiomer and (R)-enantiomer of 2-ethylhexanoic acid | [29] |
Glycerol Configuration | Standard glycerol backbone (no stereochemical contribution) | [27] [31] |
Conformational Flexibility | High flexibility due to single bonds | [9] [25] |
Commercial Form | Racemic mixture of stereoisomers | [29] |